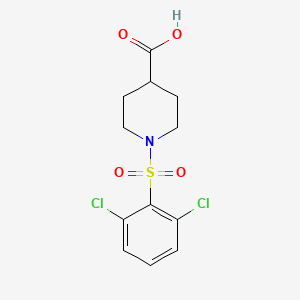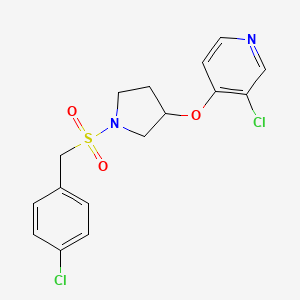
3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a pyrrolidine ring linked via an ether bond The compound also contains a sulfonyl group attached to a chlorobenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from a suitable precursor, such as proline derivatives.
Attachment of the Chlorobenzyl Sulfonyl Group: This step involves the reaction of 4-chlorobenzyl alcohol with a sulfonyl chloride derivative.
Coupling with Pyridine: The final step involves the coupling of the pyrrolidine derivative with a chloropyridine under suitable conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
化学反应分析
Types of Reactions
3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions:
Substitution Reactions: The chloro groups on the pyridine and benzyl rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a kinase inhibitor, which could be useful in cancer research.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic properties.
Biological Studies: Its ability to interact with biological molecules makes it a candidate for studying protein-ligand interactions.
作用机制
The mechanism of action of 3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound can bind to the active site of kinases, inhibiting their activity and thus affecting cell signaling pathways.
Protein-Ligand Interactions: The sulfonyl and pyrrolidine groups can form hydrogen bonds and hydrophobic interactions with proteins, modulating their function.
相似化合物的比较
Similar Compounds
4-Chlorobenzylsulfonyl Chloride: A precursor in the synthesis of the target compound.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine scaffolds used in drug discovery.
Uniqueness
3-Chloro-4-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-chloro-4-[1-[(4-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c17-13-3-1-12(2-4-13)11-24(21,22)20-8-6-14(10-20)23-16-5-7-19-9-15(16)18/h1-5,7,9,14H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMCCFHTMFAWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
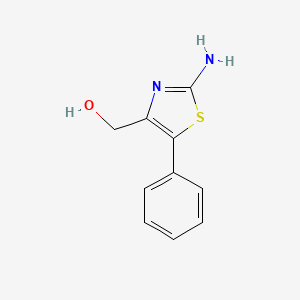
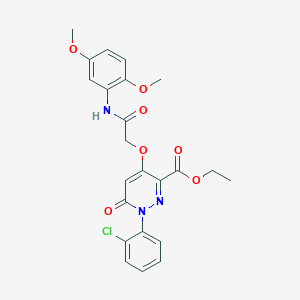
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)
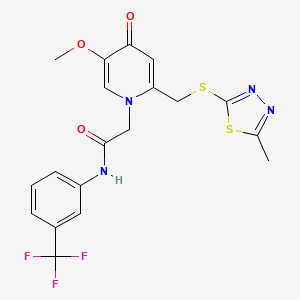
![N'-(4-methoxyphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2514887.png)
![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B2514889.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)
![3-CYCLOPENTANECARBONYL-1-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}THIOUREA](/img/structure/B2514892.png)
![4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2514893.png)
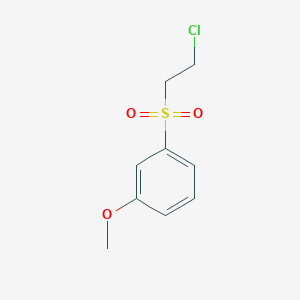
![{[1-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2514897.png)
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)

